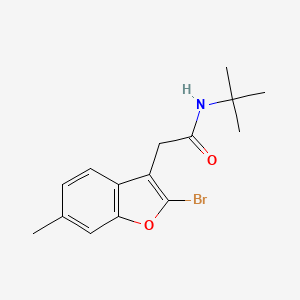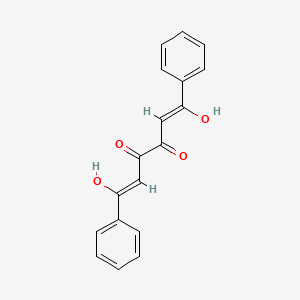
2-(2-bromo-6-methyl-1-benzofuran-3-yl)-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-6-methyl-1-benzofuran-3-yl)-N-(tert-butyl)acetamide, commonly known as BBr 3465, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
BBr 3465 exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
BBr 3465 has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to decrease the expression of proteins involved in cell migration and invasion, leading to a reduction in metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBr 3465 is its selectivity towards cancer cells, which minimizes the risk of toxicity to normal cells. However, its low solubility in water can pose a challenge in experimental settings.
Orientations Futures
Further research is needed to fully understand the mechanism of action of BBr 3465 and its potential applications in cancer therapy. One direction for future research is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, studies on the combination of BBr 3465 with other anti-cancer agents could lead to synergistic effects and improved therapeutic outcomes. Finally, investigations into the use of BBr 3465 in other fields, such as neurological disorders and inflammation, could reveal its potential as a versatile therapeutic agent.
In conclusion, BBr 3465 is a promising compound that has shown potential as a selective anti-cancer agent. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an intriguing topic for further investigation.
Méthodes De Synthèse
BBr 3465 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the conversion of 2-bromo-6-methyl-1-benzofuran-3-carboxylic acid to its corresponding acid chloride, followed by the reaction with tert-butylamine to form the amide product. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
BBr 3465 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BBr 3465 has also been found to be effective in preventing the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Propriétés
IUPAC Name |
2-(2-bromo-6-methyl-1-benzofuran-3-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-9-5-6-10-11(14(16)19-12(10)7-9)8-13(18)17-15(2,3)4/h5-7H,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAZPUNFHODYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5436620.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)
![N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide](/img/structure/B5436633.png)
![4-(5-methylpyridin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5436645.png)


![8-(2-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5436674.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5436685.png)
![N'-{2-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5436697.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5436711.png)
![(3S*,5R*)-1-(cyclopropylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436713.png)
![7-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5436723.png)
![1-{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5436729.png)
![4-(1H-pyrrolo[2,3-b]pyridin-4-yl)furo[3,2-c]pyridine](/img/structure/B5436734.png)